(3S)-3-hydroxy-L-aspartate(1-)

Glutamate Transport EAAT Inhibition Ki Comparison

This is the anionic conjugate base of (3S)-3-hydroxy-L-aspartic acid—the specific L-threo (2S,3S) stereoisomer that inhibits EAAT1, EAAT2, and EAAT3 with Ki values of 11 µM, 19 µM, and 14 µM, respectively. Other stereoisomers exhibit off-target NMDA activity or reduced EAAT potency. Essential for accurate enzyme kinetics with L-threo-3-hydroxyaspartate dehydratase (Km=0.74 mM) and for reconstituting cinnamycin analogs. Confirm stereochemistry before purchase.

Molecular Formula C4H6NO5-
Molecular Weight 148.09 g/mol
Cat. No. B1263032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-hydroxy-L-aspartate(1-)
Molecular FormulaC4H6NO5-
Molecular Weight148.09 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)(C(=O)[O-])[NH3+]
InChIInChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-1/t1-,2-/m0/s1
InChIKeyYYLQUHNPNCGKJQ-LWMBPPNESA-M
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (3S)-3-Hydroxy-L-Aspartate(1-) Outperforms Generic Hydroxyaspartate Isomers: A Quantitative Procurement Guide for EAAT Inhibition Research


(3S)-3-hydroxy-L-aspartate(1−), also known as L-threo-β-hydroxyaspartate (L-THA), is the anionic conjugate base of (3S)-3-hydroxy-L-aspartic acid [1]. This non-proteinogenic amino acid possesses two chiral centers (2S, 3S) and is structurally derived from L-aspartate via β‑hydroxylation [2]. It is a well‑characterized competitive inhibitor of the excitatory amino acid transporters EAAT1, EAAT2, and EAAT3, with established Ki values of 11 µM, 19 µM, and 14 µM, respectively, in HEK293 cells expressing human transporters . The compound is also a constituent of the antimicrobial/antitumor peptide cinnamycin, where its specific stereochemistry is essential for biological activity [3].

Stereochemical Stringency: Why (3S)-3-Hydroxy-L-Aspartate(1-) Cannot Be Replaced by a Generic Hydroxyaspartate Isomer


3-Hydroxyaspartate possesses two chiral centers, giving rise to four distinct stereoisomers: L‑threo (2S,3S), D‑threo (2R,3R), L‑erythro (2S,3R), and D‑erythro (2R,3S) [1]. Each stereoisomer exhibits markedly different biological profiles at EAATs, NMDA receptors, and metabolic enzymes [2][3]. For example, the L‑erythro enantiomer is a 100‑fold less potent NMDA agonist than its D‑erythro counterpart, while the D‑threo isomer is an order of magnitude weaker as an EAAT inhibitor compared to the L‑threo form [4][5]. Consequently, substituting a racemic mixture or an incorrect stereoisomer introduces off‑target NMDA activity, reduces EAAT inhibitory potency, and confounds enzymatic studies that demand strict stereospecificity.

Quantitative Differentiation: (3S)-3-Hydroxy-L-Aspartate(1-) vs. Comparators in EAAT Inhibition and Stereoselectivity


EAAT Inhibitory Potency: (3S)-3-Hydroxy-L-Aspartate(1-) Exhibits 5‑Fold Lower Ki at EAAT1 than DL‑threo‑β‑Hydroxyaspartic Acid

In HEK293 cells expressing human EAAT1, (3S)-3-hydroxy-L-aspartate(1−) demonstrates a Ki of 11 µM . By contrast, the racemic mixture DL‑threo‑β‑hydroxyaspartic acid shows a significantly higher Ki of approximately 58 µM under comparable conditions in COS‑1 cells expressing the same transporter . The ~5‑fold difference in inhibitory potency underscores the importance of using the pure L‑threo enantiomer for maximum EAAT blockade.

Glutamate Transport EAAT Inhibition Ki Comparison

EAAT Subtype Profile: (3S)-3-Hydroxy-L-Aspartate(1-) Displays Differential Ki Values Across EAAT1, EAAT2, and EAAT3

The compound exhibits a characteristic Ki profile: 11 µM for EAAT1, 19 µM for EAAT2, and 14 µM for EAAT3 in HEK293 cells . This pattern differs from alternative EAAT inhibitors such as L‑trans‑pyrrolidine‑2,4‑dicarboxylate (L‑t‑PDC), which is approximately an order of magnitude weaker as an inhibitor of [³H]L‑aspartate binding in rat brain sections [1]. The specific Ki values enable researchers to select the appropriate EAAT subtype for targeted modulation.

EAAT Subtype Selectivity Ki Profile Glutamate Transporter

Stereospecific Enzymatic Recognition: (3S)-3-Hydroxy-L-Aspartate(1-) Is the Exclusive Substrate for L‑threo‑3‑Hydroxyaspartate Dehydratase

L‑threo‑3‑hydroxyaspartate dehydratase from Pseudomonas sp. T62 exhibits strict specificity for the (2S,3S) stereoisomer, with a Km of 0.74 mM and a Vmax of 37.5 µmol·min⁻¹·mg⁻¹ [1]. The enzyme shows no detectable activity toward D‑threo‑, L‑erythro‑, or D‑erythro‑3‑hydroxyaspartate [2]. In contrast, a related enzyme from Pseudomonas sp. N99 acts on L‑threo and D‑erythro but not the other isomers [3]. This absolute stereochemical requirement makes (3S)-3-hydroxy-L-aspartate(1−) the only viable substrate for studying L‑threo‑specific dehydratase pathways.

Enzymatic Specificity Dehydratase Stereoselectivity

NMDA Receptor Off‑Target Avoidance: (3S)-3-Hydroxy-L-Aspartate(1−) Lacks the Potent NMDA Agonism of D‑erythro‑3‑Hydroxyaspartate

The L‑threo stereoisomer (3S)-3-hydroxy-L-aspartate(1−) is a selective EAAT inhibitor with minimal NMDA receptor activity. By contrast, D‑erythro‑3‑hydroxyaspartate is a potent NMDA receptor agonist with an EC₅₀ of 320 nM in rat hippocampal neurons, while L‑erythro‑3‑hydroxyaspartate is 100‑fold less potent but still exhibits dual EAAT/NMDA activity [1]. The L‑threo form offers a cleaner pharmacological profile for experiments requiring isolated EAAT inhibition without confounding NMDA receptor activation .

NMDA Receptor Off‑Target Selectivity EAAT Selectivity

Natural Product Authenticity: (3S)-3-Hydroxy-L-Aspartate(1−) Is the Native Constituent of the Antibiotic Peptide Cinnamycin

(3S)-3-hydroxy-L-aspartate(1−) is the specific stereoisomer incorporated into cinnamycin, a tetracyclic 19‑amino‑acid lantibiotic produced by Streptomyces strains with documented antitumor and antimicrobial activities [1]. Cinnamycin contains erythro‑3‑hydroxy‑L‑aspartic acid at position 15, resulting from the enzymatic hydroxylation of L‑aspartate [2]. Using the incorrect stereoisomer in biosynthetic studies or structural elucidation of cinnamycin analogs would not faithfully replicate the natural product's architecture and bioactivity.

Natural Product Chemistry Cinnamycin Non‑proteinogenic Amino Acid

Synthetic Accessibility: Stereodivergent Chirospecific Synthesis Enables Scalable Production of (3S)-3-Hydroxy-L-Aspartate(1−)

A chirospecific and stereodivergent synthesis of N‑(9‑phenylfluorenyl)‑3‑hydroxyaspartates has been described, wherein hydroxylation of aspartate diester enolates with MoOPH yields (3R) or (3S) 3‑hydroxyaspartates with excellent stereoselection, governed by enolate counterion and solvent ligand effects [1]. Additionally, enzymatic resolution using D‑threo‑3‑hydroxyaspartate dehydratase provides optically pure L‑threo‑3‑hydroxyaspartate with >99% enantiomeric excess in isolated yields up to 38.9% [2]. These established synthetic routes ensure reliable, scalable access to the target stereoisomer for procurement and large‑scale experimental use.

Stereoselective Synthesis Chirospecific Hydroxylation Scalable Production

High‑Impact Research Applications for (3S)-3-Hydroxy-L-Aspartate(1−) in Neuroscience, Enzymology, and Natural Product Chemistry


EAAT‑Selective Pharmacological Studies in Glutamate Neurotransmission

Leverage the well‑characterized Ki values (11 µM EAAT1, 19 µM EAAT2, 14 µM EAAT3) to probe the role of specific excitatory amino acid transporters in synaptic glutamate clearance . The compound's minimal off‑target NMDA receptor activity ensures that observed effects are attributable to EAAT inhibition rather than direct receptor modulation [1].

Stereospecific Enzymatic Assays for 3‑Hydroxyaspartate Dehydratases

Use (3S)-3-hydroxy-L-aspartate(1−) as the exclusive substrate for L‑threo‑3‑hydroxyaspartate dehydratase (Km = 0.74 mM) to characterize enzyme kinetics, screen inhibitors, or engineer biocatalytic pathways [2]. Any other stereoisomer will yield no detectable activity, making stereochemical purity non‑negotiable.

Biosynthetic and Structural Studies of Cinnamycin and Related Lantibiotics

Employ the native (3S)-hydroxy‑L‑aspartate residue to accurately reconstitute cinnamycin analogs or investigate the peptide's antitumor/antimicrobial mechanisms [3]. Incorrect stereoisomers compromise structural fidelity and biological relevance.

Chiral Analytical Method Development and Validation

Utilize (3S)-3-hydroxy-L-aspartate(1−) as a pure enantiomeric standard for developing capillary electrophoresis‑mass spectrometry (CE‑MS) or vibrational circular dichroism (VCD) methods aimed at resolving and quantifying the four 3‑hydroxyaspartate stereoisomers in complex biological matrices [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S)-3-hydroxy-L-aspartate(1-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.